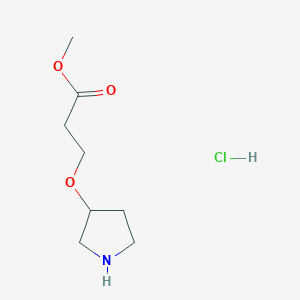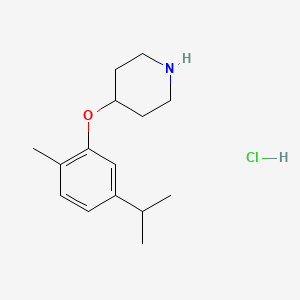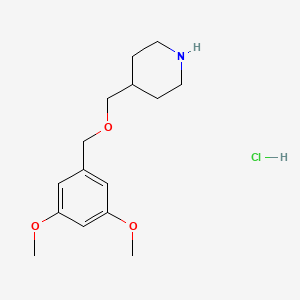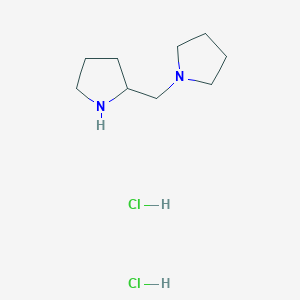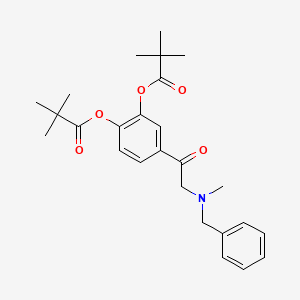
4-(2-(Benzyl(methyl)amino)acetyl)-1,2-phenylene bis(2,2-dimethylpropanoate)
Overview
Description
4-(2-(Benzyl(methyl)amino)acetyl)-1,2-phenylene bis(2,2-dimethylpropanoate) (BPA-DMP) is an organic compound that has been studied for its potential applications in scientific research. This compound is a derivative of benzyl acetate and has been found to have a wide range of applications in the fields of biochemistry, physiology, and pharmacology. BPA-DMP has been used in the synthesis of various compounds and has been found to have a low toxicity profile.
Scientific Research Applications
Organic Optoelectronics and OLEDs
BODIPY-based Materials for OLED Devices
Research on the 4,4-difluoro-4-bora-3a, 4a-diaza-s-indacene (BODIPY)-based materials highlights their potential in organic optoelectronics, including organic light-emitting diodes (OLEDs). BODIPY-based organic semiconductors show promise as ‘metal-free’ infrared emitters, leveraging their structural design and synthesis for application in OLED devices. The review indicates that advancements in BODIPY materials could inspire future developments, particularly for energy-efficient and high-performance OLEDs (Squeo & Pasini, 2020).
Advanced Oxidation Processes
Degradation of Acetaminophen by AOPs
Another study focuses on the degradation of acetaminophen using advanced oxidation processes (AOPs), important for environmental science and pharmaceuticals' impact on water resources. This research not only provides insights into the degradation mechanisms and by-products but also emphasizes the importance of understanding chemical stability and interactions with the environment (Qutob et al., 2022).
Antituberculosis Activity
Organotin(IV) Complexes in Antituberculosis
A comprehensive review on organotin complexes reveals their significant antituberculosis activity. The study provides an in-depth look at the structural diversity of organotin moieties and their potential as biologically active compounds against Mycobacterium tuberculosis, offering a path for novel antituberculosis agents (Iqbal, Ali, & Shahzadi, 2015).
Non-Enzymatic Kinetic Resolution
Catalytic Non-Enzymatic KR for Chiral Compounds
Research on catalytic non-enzymatic kinetic resolution (KR) offers a method to synthesize enantiopure compounds from racemic mixtures using chiral catalysts. This technique is crucial for producing chiral drugs and understanding the stereochemistry in pharmaceutical sciences (Pellissier, 2011).
properties
IUPAC Name |
[4-[2-[benzyl(methyl)amino]acetyl]-2-(2,2-dimethylpropanoyloxy)phenyl] 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO5/c1-25(2,3)23(29)31-21-14-13-19(15-22(21)32-24(30)26(4,5)6)20(28)17-27(7)16-18-11-9-8-10-12-18/h8-15H,16-17H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBMOVVERRRQAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=C(C=C(C=C1)C(=O)CN(C)CC2=CC=CC=C2)OC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90720846 | |
| Record name | 4-(N-Benzyl-N-methylglycyl)-1,2-phenylene bis(2,2-dimethylpropanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90720846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(Benzyl(methyl)amino)acetyl)-1,2-phenylene bis(2,2-dimethylpropanoate) | |
CAS RN |
42146-03-2 | |
| Record name | 4-(N-Benzyl-N-methylglycyl)-1,2-phenylene bis(2,2-dimethylpropanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90720846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(2,5-Dimethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441167.png)
![3-[(4-Ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441171.png)
![3-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1441175.png)
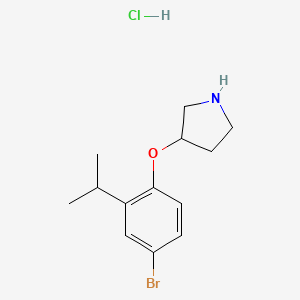
![N-[4-(3-Piperidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1441178.png)
![4-[(2-Bromo-4-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1441179.png)
![4-[(2-Propoxyethoxy)methyl]piperidine hydrochloride](/img/structure/B1441180.png)
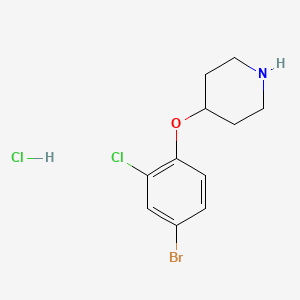
![3-[(4-Propoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1441182.png)
